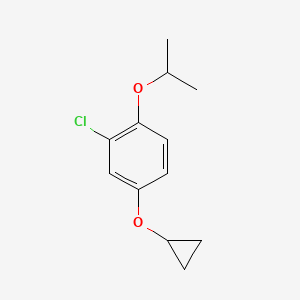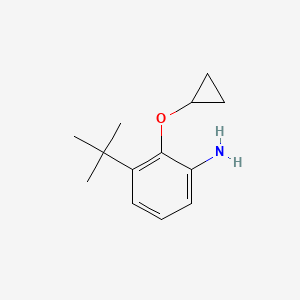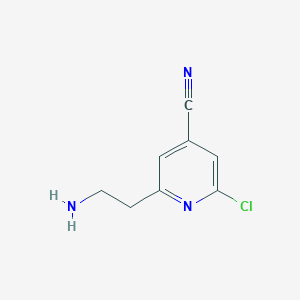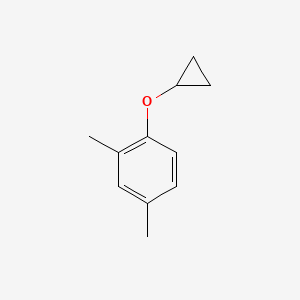
1-Cyclopropoxy-2,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a cyclopropoxy group and two methyl groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropoxy-2,4-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a cyclopropyl group is introduced to the benzene ring. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the cyclopropyl cation, which then reacts with the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes can include the initial formation of an intermediate compound, followed by further reactions to introduce the cyclopropoxy group and the methyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropoxy-2,4-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound .
Applications De Recherche Scientifique
1-Cyclopropoxy-2,4-dimethylbenzene has several applications in scientific research, including:
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving aromatic substrates.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with specific aromatic functionalities.
Industry: It is used in the production of specialty chemicals and materials with specific aromatic properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropoxy-2,4-dimethylbenzene involves its interaction with molecular targets through its aromatic ring and substituents. The cyclopropoxy group can influence the electronic properties of the benzene ring, affecting its reactivity in various chemical reactions. The pathways involved in its mechanism of action include electrophilic aromatic substitution and other reactions typical of aromatic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-2,4-dimethylbenzene: Similar structure with a methoxy group instead of a cyclopropoxy group.
1-Ethoxy-2,4-dimethylbenzene: Similar structure with an ethoxy group instead of a cyclopropoxy group.
1-Propoxy-2,4-dimethylbenzene: Similar structure with a propoxy group instead of a cyclopropoxy group.
Uniqueness
1-Cyclopropoxy-2,4-dimethylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct electronic and steric properties compared to other alkoxy-substituted benzene derivatives.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-cyclopropyloxy-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-3-6-11(9(2)7-8)12-10-4-5-10/h3,6-7,10H,4-5H2,1-2H3 |
Clé InChI |
AFIODTOAXSQRJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


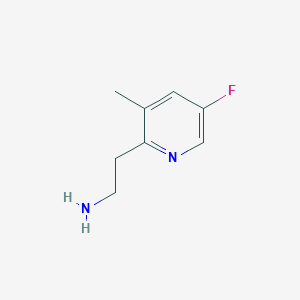

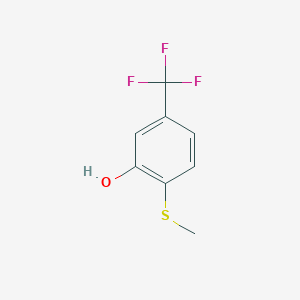
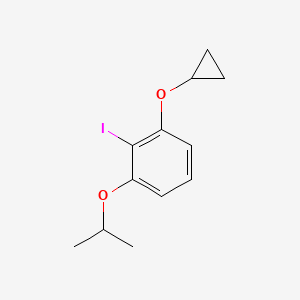
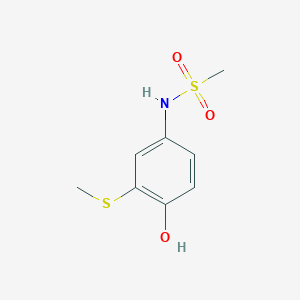

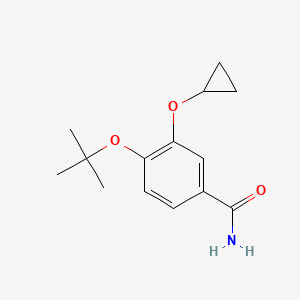



![[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14835360.png)
